2-Amino-2-ethenylbutanedioic acid

Description

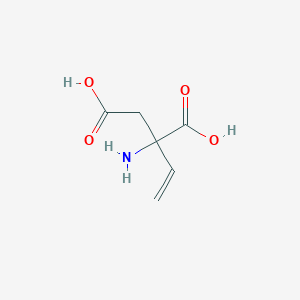

2-Amino-2-ethenylbutanedioic acid is a hypothetical amino acid derivative featuring a butanedioic acid (succinic acid) backbone substituted with an amino group and an ethenyl (vinyl) group at the C2 position. The available literature focuses on structurally related compounds, such as 2-amino-substituted butanoic acids (four-carbon backbone with one carboxylic acid group) and derivatives with alkyl or sulfur-containing substituents.

Properties

CAS No. |

152884-33-8 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

2-amino-2-ethenylbutanedioic acid |

InChI |

InChI=1S/C6H9NO4/c1-2-6(7,5(10)11)3-4(8)9/h2H,1,3,7H2,(H,8,9)(H,10,11) |

InChI Key |

WQPLSQDEIRSLAD-UHFFFAOYSA-N |

SMILES |

C=CC(CC(=O)O)(C(=O)O)N |

Canonical SMILES |

C=CC(CC(=O)O)(C(=O)O)N |

Synonyms |

Aspartic acid, 2-ethenyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural features and molecular data for analogs derived from the evidence:

Key Observations:

- Backbone Variations: The target compound (butanedioic acid) differs from the analogs above, which are based on a butanoic acid backbone.

- Substituent Effects: Ethyl vs. Methyl: The ethyl group in 2-Amino-2-ethylbutanoic acid increases steric bulk and hydrophobicity compared to the methyl group in 2-Amino-2-methylbutanoic acid . Sulfur Modification: The ethylthio group in adds sulfur-mediated interactions (e.g., metal coordination) absent in other analogs.

Physicochemical and Functional Properties

While direct data for 2-amino-2-ethenylbutanedioic acid are unavailable, inferences can be drawn from analogs:

- organic solvents.

- Acidity/Basicity: The amino group (pKa ~9–10) and carboxylic acid groups (pKa ~2–4) would dominate acid-base behavior. The ethenyl group may slightly modulate electronic effects on the amino group.

- Steric Effects : Bulkier substituents (e.g., ethyl ) may hinder enzymatic or chemical reactions at the C2 position.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-Amino-2-ethenylbutanedioic acid to ensure stereochemical fidelity?

- Methodological Answer : Controlled reaction conditions (e.g., inert atmosphere, low temperatures) are critical for preserving stereochemistry. For example, chiral auxiliaries or asymmetric catalysis can be employed to favor the desired enantiomer. Post-synthesis, techniques like chiral HPLC or polarimetry should validate stereochemical purity .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions. Mass spectrometry (MS) determines molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency procedures should include immediate rinsing for spills and access to safety data sheets (SDS) .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data in polar vs. nonpolar solvent systems?

- Methodological Answer : Systematically vary solvent polarity (e.g., water, DMSO, hexane) and monitor reaction kinetics via UV-Vis spectroscopy or GC-MS. Control variables like temperature and catalyst loading. Computational modeling (DFT) can predict solvent effects on transition states, guiding experimental validation .

Q. What mechanistic insights explain the compound’s interaction with GABA receptors in neurological studies?

- Methodological Answer : Employ radioligand binding assays to quantify receptor affinity (e.g., ³H-muscimol competition assays). Molecular docking simulations identify binding site interactions. In vitro electrophysiology (patch-clamp) on neuronal cultures can assess functional modulation of GABAergic currents .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Cross-validate with alternative techniques:

- Compare experimental NMR shifts to computational predictions (e.g., ACD/Labs or Gaussian simulations).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Analyze isotopic labeling (e.g., ¹⁵N) to confirm amino group assignments .

Q. What strategies optimize the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating samples at pH 1–13 and monitoring degradation via LC-MS. Buffer systems (e.g., phosphate, citrate) can stabilize pH-sensitive functional groups. Lyophilization or encapsulation in cyclodextrins may enhance shelf life .

Data Analysis and Experimental Design

Q. How to design experiments to distinguish between kinetic vs. thermodynamic control in reactions involving this compound?

- Methodological Answer : Vary reaction time and temperature:

- Short durations/high temps favor kinetic products.

- Extended durations favor thermodynamic products.

- Use quenching experiments and isolate intermediates for characterization. Computational analysis of reaction pathways (e.g., Gibbs free energy) supports mechanistic conclusions .

Q. What statistical approaches are recommended for dose-response studies in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.